molecular formula C17H19ClN4O2 B2821345 N-(4-chlorobenzyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide CAS No. 2034396-27-3

N-(4-chlorobenzyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2821345
CAS No.: 2034396-27-3
M. Wt: 346.82
InChI Key: QAEKADHZHIJKHX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a 4-chlorobenzyl group and a pyrimidin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 4-Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where the piperidine nitrogen attacks the 4-chlorobenzyl chloride, forming the N-(4-chlorobenzyl)piperidine intermediate.

    Attachment of the Pyrimidin-2-yloxy Group: The final step involves the reaction of the N-(4-chlorobenzyl)piperidine with pyrimidin-2-ol in the presence of a suitable base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorobenzyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which N-(4-chlorobenzyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide exerts its effects is dependent on its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, influencing signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-piperidine-1-carboxamide: Lacks the pyrimidin-2-yloxy group, potentially altering its biological activity.

    3-(pyrimidin-2-yloxy)piperidine-1-carboxamide: Lacks the 4-chlorobenzyl group, which may affect its interaction with molecular targets.

Uniqueness

N-(4-chlorobenzyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is unique due to the presence of both the 4-chlorobenzyl and pyrimidin-2-yloxy groups, which confer specific chemical and biological properties that are not observed in the simpler analogs.

This compound’s distinct structure allows for diverse applications and interactions, making it a valuable subject of study in various scientific disciplines.

Biological Activity

N-(4-chlorobenzyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structural characteristics suggest that it may interact with various biological targets, particularly in the context of neurological and oncological disorders. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

  • Molecular Formula : C17_{17}H19_{19}ClN4_{4}O2_{2}
  • Molecular Weight : 346.8 g/mol
  • CAS Number : 2034396-27-3

Research indicates that this compound may act through multiple mechanisms:

  • Dopamine Receptor Interaction : Similar compounds have been shown to interact with dopamine receptors, suggesting a potential role in modulating dopaminergic signaling pathways .
  • Sigma Receptor Binding : Autoradiography studies indicate that related compounds bind to sigma receptors, which are implicated in various neurological functions .
  • Inhibition of Protein Kinases : Compounds with similar structural motifs have been reported to inhibit protein kinases, which are crucial in cancer pathways .

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity:

  • Cell Line Studies : In vitro assays on various cancer cell lines (e.g., MCF-7 and MDA-MB-231) showed IC50_{50} values ranging from 0.87 to 12.91 μM, indicating potent growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) which had IC50_{50} values of 17.02 μM .
Cell Line IC50_{50} (μM) Comparison with 5-FU (μM)
MCF-70.87 - 12.91Better than 17.02
MDA-MB-2311.75 - 9.46Better than 11.73

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases:

  • Cholinesterase Inhibition : Research on piperidine derivatives has shown that they can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease .

Case Studies

A series of case studies have evaluated the pharmacological profiles of similar compounds:

  • Study on Piperidine Derivatives : A study synthesized piperidine derivatives and assessed their biological activities, revealing significant antibacterial and enzyme inhibitory effects . The synthesized compounds were found effective against various bacterial strains.
  • Antitumor Activity Evaluation : Another study focused on pyrimidine-based compounds, demonstrating their efficacy in inhibiting tumor growth through specific receptor interactions and signaling pathway modulation .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-pyrimidin-2-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-14-6-4-13(5-7-14)11-21-17(23)22-10-1-3-15(12-22)24-16-19-8-2-9-20-16/h2,4-9,15H,1,3,10-12H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEKADHZHIJKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)Cl)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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